molecular formula C11H20N2OS B7586327 3-(2-Ethylthiomorpholin-4-yl)-1-methylpyrrolidin-2-one

3-(2-Ethylthiomorpholin-4-yl)-1-methylpyrrolidin-2-one

Cat. No. B7586327
M. Wt: 228.36 g/mol
InChI Key: RXESVYREDFPZJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Ethylthiomorpholin-4-yl)-1-methylpyrrolidin-2-one, also known as ETMP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. ETMP is a heterocyclic compound that contains a pyrrolidin-2-one ring and a morpholine ring with an ethylthio substituent.

Mechanism of Action

The mechanism of action of 3-(2-Ethylthiomorpholin-4-yl)-1-methylpyrrolidin-2-one is not fully understood, but it is believed to involve the formation of a chelate complex with metal ions. 3-(2-Ethylthiomorpholin-4-yl)-1-methylpyrrolidin-2-one has been shown to form stable complexes with copper and zinc ions, which may be responsible for its potential as a corrosion inhibitor.
Biochemical and Physiological Effects
3-(2-Ethylthiomorpholin-4-yl)-1-methylpyrrolidin-2-one has not been extensively studied for its biochemical and physiological effects, but it has been shown to have low toxicity in animal studies. 3-(2-Ethylthiomorpholin-4-yl)-1-methylpyrrolidin-2-one has also been shown to have potential as an antioxidant and anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2-Ethylthiomorpholin-4-yl)-1-methylpyrrolidin-2-one in lab experiments is its ease of synthesis and availability. 3-(2-Ethylthiomorpholin-4-yl)-1-methylpyrrolidin-2-one is also relatively stable and can be stored for extended periods without significant degradation. However, one of the main limitations of using 3-(2-Ethylthiomorpholin-4-yl)-1-methylpyrrolidin-2-one in lab experiments is its potential for metal ion contamination, which can affect the results of experiments involving metal ions.

Future Directions

There are several potential future directions for research involving 3-(2-Ethylthiomorpholin-4-yl)-1-methylpyrrolidin-2-one. One area of interest is the development of new synthetic methods for 3-(2-Ethylthiomorpholin-4-yl)-1-methylpyrrolidin-2-one and its derivatives. Another area of interest is the study of 3-(2-Ethylthiomorpholin-4-yl)-1-methylpyrrolidin-2-one's potential as a ligand for metal complexes and its applications in catalysis. Additionally, the potential antioxidant and anti-inflammatory properties of 3-(2-Ethylthiomorpholin-4-yl)-1-methylpyrrolidin-2-one could be further investigated for their potential therapeutic applications.

Synthesis Methods

3-(2-Ethylthiomorpholin-4-yl)-1-methylpyrrolidin-2-one can be synthesized through a multistep process involving the reaction of morpholine with ethylthioacetic acid to form 2-ethylthiomorpholine-4-carboxylic acid. The resulting compound is then reacted with methylamine to form 3-(2-ethylthiomorpholin-4-yl)-1-methylpyrrolidin-2-one. The synthesis method for 3-(2-Ethylthiomorpholin-4-yl)-1-methylpyrrolidin-2-one is relatively simple and can be easily scaled up for industrial applications.

Scientific Research Applications

3-(2-Ethylthiomorpholin-4-yl)-1-methylpyrrolidin-2-one has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of 3-(2-Ethylthiomorpholin-4-yl)-1-methylpyrrolidin-2-one is in the field of organic synthesis, where it is used as a chiral auxiliary in asymmetric synthesis. 3-(2-Ethylthiomorpholin-4-yl)-1-methylpyrrolidin-2-one has also been studied for its potential as a corrosion inhibitor and as a ligand for metal complexes.

properties

IUPAC Name

3-(2-ethylthiomorpholin-4-yl)-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2OS/c1-3-9-8-13(6-7-15-9)10-4-5-12(2)11(10)14/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXESVYREDFPZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCS1)C2CCN(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Ethylthiomorpholin-4-yl)-1-methylpyrrolidin-2-one

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